Sematilide hydrochloride is a class III antiarrhythmic agent that has been extensively studied for its effects on cardiac arrhythmias. It is a close structural analog of N-acetylprocainamide and is known for its ability to prolong cardiac action potentials without significantly affecting the maximum action potential upstroke slope, which is a characteristic feature of class III antiarrhythmic drugs1.
While the provided excerpts do not contain details about the synthesis of sematilide hydrochloride, one article mentions its chemical name: N-[2(diethylamino)ethyl]-4-[(methylsulfonyl)amino]-benzamide hydrochloride. [] This information suggests that the synthesis likely involves reactions leading to the formation of an amide bond and the subsequent salt formation with hydrochloric acid.
The primary mechanism of action of sematilide involves the selective blockage of outward potassium currents, which leads to the prolongation of the action potential duration (APD) and the effective refractory period (ERP) in cardiac tissues. This prolongation is achieved without significant effects on other cardiac electrical parameters such as the PR or QRS intervals2. Sematilide's action is consistent with the inhibition of the rapidly activating component of the delayed rectifier K+ current (IKr), which is crucial for cardiac repolarization467. The drug exhibits a reverse use-dependent effect, meaning that its action potential prolongation is more pronounced at slower heart rates4. This property is particularly important in the context of arrhythmias, as it allows for greater control over abnormal heart rhythms without excessively affecting the normal heart rate.
Sematilide has been evaluated in patients with chronic high-frequency nonsustained ventricular arrhythmias. Studies have shown that it can effectively prolong the rate-corrected QT interval (QTc) in a dose- and concentration-related manner, which is beneficial for the suppression of arrhythmias. However, at higher plasma concentrations, sematilide can also aggravate arrhythmias, including causing torsades de pointes, which necessitates careful dose management1. In patients with clinical ventricular arrhythmias, sematilide has been shown to suppress the induction of sustained ventricular tachycardia in a significant proportion of patients, correlating the suppression with increases in the right ventricular effective refractory period2.
Sematilide's electrophysiological effects have been studied in various cardiac tissues, including atrial myocytes and Purkinje fibers. It has been found to selectively block the rapidly activating delayed rectifier K+ current in these cells, supporting its classification as a class III antiarrhythmic agent36. The drug's effects on membrane currents have been further confirmed in studies using rabbit atrial myocytes and ventricular tissues47.
In patients with congestive heart failure, sematilide has been shown to have no significant adverse hemodynamic effects, which is a notable advantage over class I antiarrhythmic agents that can depress ventricular function. This suggests that sematilide could be a safer option for patients with heart failure who require antiarrhythmic therapy5.
The pharmacokinetics of sematilide have been characterized in both intravenous and oral administration. The drug demonstrates a significant effect on the QTc interval, particularly after intravenous administration, with a notable counterclockwise hysteresis in the effect-site-concentration-to-effect relationship. A substantial portion of the administered dose is excreted unchanged in the urine, indicating renal clearance as a primary route of elimination8.
Sematilide has been compared to other class III agents, such as clofilium, in its effects on atrial tissues. It has been shown to increase action potential duration and spontaneous cycle length in sinoatrial node tissue, atrioventricular node, and atrial muscle, which may be beneficial in the treatment of reentrant atrial arrhythmias9.
While sematilide has demonstrated antiarrhythmic effects in canine ventricular arrhythmia models, particularly those induced by programmed electrical stimulation, it has also been observed to aggravate certain types of arrhythmias, such as those induced by digitalis and adrenaline. This highlights the importance of careful patient selection and monitoring when using sematilide for arrhythmia management10.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: